5-trans-Prostaglandin E2 (5-trans-PGE2) is a naturally occurring prostaglandin, a group of lipid compounds with diverse hormone-like effects in the body. [, ] Prostaglandins, including 5-trans-PGE2, are derived from the fatty acid arachidonic acid through enzymatic conversion, primarily via cyclooxygenase (COX) enzymes. [, , ] While prostaglandins play crucial roles in various physiological processes, 5-trans-PGE2 is specifically recognized for its significant role in inflammation. [, , , , , , , , , , , ]
5-trans-Prostaglandin E2 is synthesized endogenously in the body through the enzymatic conversion of arachidonic acid. This process involves the action of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2, which convert arachidonic acid into prostaglandin H2. Prostaglandin H2 is then further metabolized into various prostaglandins, including Prostaglandin E2. The classification of 5-trans-Prostaglandin E2 falls under the category of eicosanoids, which are signaling molecules that exert diverse biological effects.
The synthesis of 5-trans-Prostaglandin E2 can be achieved through various methods, including both natural extraction and synthetic approaches. A notable synthetic method involves a chemoenzymatic strategy that has been reported to produce prostaglandins with high enantioselectivity and efficiency.
5-trans-Prostaglandin E2 has a complex molecular structure characterized by a cyclopentane ring with various functional groups that dictate its biological activity.
5-trans-Prostaglandin E2 participates in various biochemical reactions that are essential for its biological functions.
The mechanism of action of 5-trans-Prostaglandin E2 involves its interaction with specific receptors located on target cells.
Understanding the physical and chemical properties of 5-trans-Prostaglandin E2 is essential for its application in research and clinical settings.
5-trans-Prostaglandin E2 has a wide range of scientific applications due to its potent biological activities.
The discovery of 5-trans-Prostaglandin E2 (5-trans-PGE₂) emerged from broader investigations into prostaglandin biochemistry. Prostaglandins were first identified in seminal fluid in 1935 by Ulf von Euler, who named them after the prostate gland [4]. The structural complexity of prostaglandins became apparent in the 1960s–1970s, when advancements in chromatography and spectroscopy enabled the identification of geometric isomers. 5-trans-PGE₂ (CAS 36150-00-2) was characterized as a non-natural isomer of the canonical PGE₂, distinguished by the trans configuration at its C5–C6 double bond [1] [3]. Unlike endogenous cis-isomers, 5-trans-PGE₂ is typically generated through chemical synthesis or as a minor byproduct of enzymatic lipid peroxidation, providing a critical tool for studying structure-activity relationships in eicosanoid biology [1] [7].
5-trans-PGE₂ shares the core molecular formula of PGE₂ (C₂₀H₃₂O₅; MW 352.47 g/mol) but exhibits distinct stereochemistry [1] [7]. Its 20-carbon backbone includes:
Table 1: Structural Comparison of 5-trans-PGE₂ and PGE₂
Feature | 5-trans-PGE₂ | Canonical PGE₂ |
---|---|---|
C5–C6 bond | Trans configuration | Cis configuration |
SMILES notation | CCCCCC@H/C=C/[C@H]1C@HCC(=O)[C@@H]1C\C=C/CCCC(O)=O | CCCCCC@H/C=C/[C@H]1C@HCC(=O)[C@@H]1C/C=C\CCCC(O)=O |
Receptor specificity | Altered binding kinetics | High affinity for EP1–4 receptors |
Biological stability | Enhanced metabolic resistance | Rapid 15-PGDH degradation |
This trans configuration induces a more linear molecular conformation, reducing binding affinity for classical PGE₂ receptors (EP1–EP4) but enabling unique interactions with enzymes like aromatase [1] [5]. Nuclear magnetic resonance (NMR) studies confirm that the trans orientation increases rigidity in the aliphatic chain, altering its membrane insertion and metabolic stability compared to cis-isomers [7].
Unlike conventional PGE₂ (biosynthesized enzymatically via cyclooxygenases), 5-trans-PGE₂ arises primarily through non-enzymatic peroxidation of arachidonic acid or chemical isomerization [1] [6]. However, neutrophils can produce it via coordinated actions of:
Table 2: Enzymatic Regulation of 5-trans-PGE₂ Biosynthesis
Enzyme | Role | Regulatory Mechanism |
---|---|---|
Cytosolic PLA₂ (cPLA₂) | Releases AA from membranes | Ca²⁺-dependent activation |
Cyclooxygenase-2 (COX-2) | Converts AA to PGH₂ | Induced by TNF-α/LPS; inhibited by NSAIDs |
mPGES-1 | Converts PGH₂ to PGE₂ | Glutathione-dependent catalysis |
Non-enzymatic pathways | Spontaneous isomerization of PGE₂ | Enhanced by oxidative stress |
Calcium flux potently regulates this pathway, as Ca²⁺ chelation abolishes 5-trans-PGE₂ generation in neutrophils by inhibiting cPLA₂ [8]. Conversely, cytokine priming (e.g., TNF-α) amplifies COX-2 expression, indirectly boosting 5-trans-PGE₂ yield [6] [8]. Notably, high arachidonate concentrations favor 5-trans-PGE₂ over leukotriene B₄ (LTB₄) in neutrophils, suggesting substrate-driven pathway switching [8]. In pathological contexts like breast cancer, stromal cell-derived PGE₂ undergoes trans-isomerization, activating aromatase in epithelial cells and fueling estrogen-dependent tumor growth [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7